N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide, also known as SMM-189, is a small molecule that has been studied for its potential therapeutic properties. This compound has shown promise in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neuropathic pain.
Wirkmechanismus
N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide works by inhibiting the activity of a protein called STAT3, which is involved in cell growth and inflammation. By inhibiting STAT3, N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide can reduce the growth of cancer cells and reduce inflammation in various disease models.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the inhibition of STAT3 activity, the reduction of cancer cell growth, and the reduction of inflammation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide in lab experiments is its ability to inhibit STAT3 activity, which can be useful in studying various diseases where STAT3 is involved. However, one limitation of using N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide. One area of interest is its potential as a treatment for cancer, where it has shown promise in preclinical studies. Another potential direction is its use in the treatment of inflammation and neuropathic pain. Additionally, further studies are needed to determine the safety and efficacy of N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide in humans.
Synthesemethoden
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide involves several steps, including the reaction of 4-methylthiobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methylpiperidine. The final step involves the reaction of the resulting N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide with a reducing agent to produce N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide has been studied extensively in preclinical models for its potential therapeutic properties. Studies have shown that N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide can inhibit the growth of cancer cells and reduce inflammation in various disease models. In addition, N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide has been shown to have potential as a treatment for neuropathic pain.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-16-10-8-13(9-11-16)17(2)15(18)12-4-6-14(19-3)7-5-12/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQFTINTKDZRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.